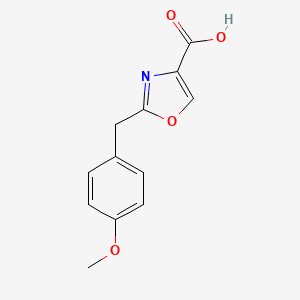

2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid

CAS No.: 852639-66-8

Cat. No.: VC2945669

Molecular Formula: C12H11NO4

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 852639-66-8 |

|---|---|

| Molecular Formula | C12H11NO4 |

| Molecular Weight | 233.22 g/mol |

| IUPAC Name | 2-[(4-methoxyphenyl)methyl]-1,3-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H11NO4/c1-16-9-4-2-8(3-5-9)6-11-13-10(7-17-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) |

| Standard InChI Key | PHMRHRWRLBKRLU-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CC2=NC(=CO2)C(=O)O |

| Canonical SMILES | COC1=CC=C(C=C1)CC2=NC(=CO2)C(=O)O |

Introduction

Chemical Properties and Structure

Molecular Structure and Characteristics

2-(4-Methoxybenzyl)oxazole-4-carboxylic acid belongs to the class of oxazole-4-carboxylic acid derivatives, featuring a 5-membered heterocyclic oxazole core with nitrogen and oxygen atoms at positions 3 and 1, respectively. The compound's distinctive structural elements include a 4-methoxybenzyl substituent at position 2 and a carboxylic acid group at position 4 of the oxazole ring. This arrangement creates a molecule with both lipophilic and hydrophilic regions, influencing its physicochemical properties and biological interactions.

The 4-methoxybenzyl group contributes significantly to the compound's lipophilicity and potential membrane permeability, which may enhance its biological activity when compared to more polar analogs. Unlike related compounds such as 2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid, which features a Boc-protected aminomethyl group at position 2, the 4-methoxybenzyl group introduces different electronic and steric properties that can significantly alter the compound's reactivity and biological profile.

Physical and Chemical Properties

The physical and chemical properties of 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid can be inferred from structurally similar oxazole derivatives. The compound likely exists as a crystalline solid at room temperature with moderate solubility in organic solvents such as dichloromethane, chloroform, and dimethylsulfoxide. The carboxylic acid moiety imparts acidic characteristics and enhances water solubility compared to ester derivatives, particularly under basic conditions where carboxylate formation occurs.

The predicted properties of this compound include:

| Property | Predicted Value |

|---|---|

| Physical State | Crystalline solid |

| Melting Point | 140-160°C (estimated) |

| Solubility | Moderate in organic solvents; limited in water |

| pKa | 3.5-4.5 (carboxylic acid) |

| Stability | Stable at room temperature; sensitive to strong acids/bases |

The presence of the carboxylic acid group significantly enhances water solubility and reactivity in coupling reactions compared to ester analogs, while the 4-methoxybenzyl substituent increases lipophilicity and potentially improves membrane permeability in biological systems.

Analytical Characterization Methods

Analytical characterization of 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid typically employs multiple complementary techniques to confirm its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, serves as a primary method for structural confirmation, with expected characteristic signals for the aromatic protons of the methoxybenzyl group, the methoxy protons, the oxazole C-5 proton, and the carboxylic acid proton.

Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight confirmation and purity assessment. For this compound, APCI (atmospheric-pressure chemical ionization) may offer better detection than ESI (electrospray ionization) due to the compound's mixed hydrophobic-hydrophilic nature. High-Performance Liquid Chromatography (HPLC) using C18 columns with gradients of acetonitrile/water containing 0.1% formic acid enables effective separation and purity analysis.

Additional characterization methods include:

-

Infrared spectroscopy, which would show characteristic bands for C=O stretching (~1700 cm-1), aromatic C=C stretching, and C-O stretching from the methoxy group

-

Elemental analysis to confirm the elemental composition

-

X-ray crystallography for definitive structural confirmation when single crystals are available

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid typically follows established methodologies for preparing substituted oxazoles. One common synthetic approach involves the cyclodehydration of β-hydroxy amides, which can be prepared from appropriate amino acids and 4-methoxyphenylacetic acid derivatives. This approach parallels the synthesis of related oxazole derivatives that utilize cyclodehydration reactions followed by oxidation steps.

A potential synthetic route may involve:

-

Coupling of an appropriate α-amino acid with 4-methoxyphenylacetic acid to form a β-hydroxy amide intermediate

-

Cyclodehydration using reagents such as Deoxo-Fluor® at controlled temperatures to form an oxazoline intermediate

-

Oxidation of the resulting oxazoline to the desired oxazole using manganese dioxide or other oxidizing agents

-

If necessary, hydrolysis of any ester protecting groups to reveal the free carboxylic acid

This synthetic strategy shares similarities with the reported synthesis of related compounds like 2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid, which employs comparable cyclodehydration and oxidation steps.

Reaction Conditions and Optimization

Successful synthesis of 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid requires careful optimization of reaction conditions at each synthetic stage. The cyclodehydration step is particularly sensitive to reaction conditions, with temperature and reagent selection significantly impacting yield and purity. For instance, Deoxo-Fluor® reagent is often employed at room temperature for the formation of oxazolines, while the subsequent oxidation step using manganese dioxide typically requires elevated temperatures to achieve complete conversion.

Critical factors influencing reaction outcomes include:

-

Solvent selection: Dichloromethane or tetrahydrofuran are commonly used for cyclodehydration reactions, while toluene or xylene may be preferred for oxidation steps due to their higher boiling points

-

Temperature control: Lower temperatures (0-25°C) for cyclodehydration minimize side reactions, while oxidation often requires higher temperatures (80-100°C)

-

Reaction time: Extended reaction times may lead to degradation, particularly during oxidation steps

-

Catalyst loading: For hydrogenation or oxidation steps, catalyst amount significantly impacts reaction efficiency

The use of flow chemistry techniques, particularly packed reactors containing manganese dioxide, has been reported to improve the safety and efficiency of the oxidation step in the synthesis of structurally similar oxazole derivatives, potentially offering advantages for the preparation of 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid as well.

Applications and Research Findings

Medicinal Chemistry Applications

2-(4-Methoxybenzyl)oxazole-4-carboxylic acid holds significant potential in medicinal chemistry as a versatile building block for the development of bioactive compounds. The oxazole ring serves as a privileged structure in pharmaceutical research due to its ability to confer specific biological activities and favorable pharmacokinetic properties. The 4-methoxybenzyl substituent introduces a lipophilic moiety that can enhance membrane permeability and potentially facilitate interactions with hydrophobic binding pockets in target proteins.

Potential medicinal chemistry applications include:

-

Development of enzyme inhibitors, particularly those targeting proteases or kinases

-

Design of receptor modulators, especially for targets with hydrophobic binding sites

-

Creation of antimicrobial agents, leveraging the known bioactivity of oxazole-containing compounds

-

Synthesis of peptidomimetics, where the oxazole ring can serve as a conformationally restricted amino acid isostere

Research on structurally similar oxazole derivatives has demonstrated their utility in developing antimicrobial agents, with various modifications to the oxazole scaffold yielding compounds effective against bacterial strains. The 4-methoxybenzyl group in 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid may further enhance this activity through improved pharmacokinetic properties.

Role in Peptide Synthesis

While 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid lacks the Boc-amine functionality that makes some oxazole derivatives particularly useful for peptide synthesis, it still offers valuable applications in this field. The carboxylic acid moiety at position 4 enables direct incorporation into peptide sequences through standard coupling methods, while the oxazole ring can introduce conformational constraints that influence peptide secondary structure.

The compound can be utilized in peptide synthesis for:

-

Creating peptidomimetics with enhanced metabolic stability

-

Introducing rigidity into peptide structures to improve target binding affinity

-

Developing peptide-based imaging agents, particularly when the 4-methoxybenzyl group is leveraged for additional functionalization

-

Synthesizing bioactive peptides with improved cell permeability

Unlike 2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid, which is particularly valued in solid-phase peptide synthesis (SPPS) for its Boc-protected amino functionality, 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid offers different structural features that can be exploited for alternative peptide design strategies.

Key Research Findings

Research on 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid and structurally related oxazole derivatives has yielded several important findings relevant to their synthesis, reactivity, and applications. The 4-methoxybenzyl substituent introduces distinct electronic and steric properties that influence the compound's behavior in chemical reactions and biological systems.

Key research observations include:

| Research Area | Finding |

|---|---|

| Synthetic Accessibility | Flow-based oxidation methods using MnO2 under controlled conditions (100°C, flow rate 60–100 μL/min) provide high regioselectivity and scalability for oxazole synthesis |

| Substituent Effects | The 4-methoxybenzyl group introduces less steric hindrance compared to bulkier substituents, potentially facilitating interactions with enzyme binding pockets |

| Stability Considerations | Appropriate storage conditions are essential to prevent degradation, with anhydrous conditions typically preferred to maintain compound integrity |

| Structure-Activity Relationships | Modification of the oxazole scaffold with various substituents can significantly impact biological activity and physicochemical properties |

Unlike compounds with Boc-protected amines, 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid may exhibit different stability profiles under acidic conditions, which has implications for its handling and incorporation into synthetic schemes.

Biological Activity

Structure-Activity Relationships

Structure-activity relationship (SAR) studies on oxazole derivatives provide insights into how structural modifications might influence the biological activity of 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid. The position and nature of substituents on the oxazole ring significantly impact biological properties, with the 2- and 4-positions being particularly important for modulating activity.

Key SAR considerations include:

-

The 4-methoxybenzyl group at position 2 likely enhances lipophilicity and membrane permeability compared to more polar substituents

-

The carboxylic acid at position 4 provides a site for hydrogen bonding interactions with potential targets and enables further functionalization through amide formation

-

The electronic properties of the oxazole ring, influenced by both substituents, affect its interaction with biological nucleophiles and electrophiles

-

The conformational flexibility of the methoxybenzyl linker may impact binding affinity to biological targets

Comparative studies suggest that replacing the oxazole ring with related heterocycles such as thiazole or isoxazole can enhance metabolic stability, while introducing electron-withdrawing groups at the C5 position can reduce susceptibility to oxidative metabolism. These insights could guide the development of optimized derivatives of 2-(4-Methoxybenzyl)oxazole-4-carboxylic acid for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume